Cinnamonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044385 | |
| Record name | (2E)-3-Phenylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-38-7, 4360-47-8 | |
| Record name | (2E)-3-Phenyl-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | trans-Cinnamonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cinnamonitrile | |
| Source | DTP/NCI | |
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| Record name | Cinnamonitrile | |
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| Record name | Cinnamonitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |
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| Record name | 2-Propenenitrile, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (2E)-3-Phenylprop-2-enenitrile | |
| Source | EPA DSSTox | |
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| Record name | Cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.220 | |
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| Record name | CINNAMONITRILE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Preparation via Dehydration of Chinese Cassia Tree Aldoxime
One classical method involves the dehydration of Chinese cassia tree aldoxime to produce cinnamonitrile. This method has been extensively studied and patented, with several variations in reaction conditions and catalysts.
- Procedure: Anhydrous sodium carbonate, hydroxylamine hydrochloride, and water are mixed to form aldoxime, which is then dehydrated to yield this compound.
- Catalysts and Conditions: Alkali phase-transfer catalysis using potassium hydroxide and tetrabutylammonium bromide (TBAB) in toluene is common. The dehydration reaction proceeds with high transformation efficiency.
- Advantages: High yield (up to 95%), low cost, and relatively simple handling.
- Limitations: Some methods use toxic solvents like benzene or methyl alcohol; microwave-assisted methods suffer from heat inhomogeneity and poor reliability; controlling reaction conditions is critical to avoid side reactions and maintain yield.
- Industrial Application: The method is suitable for industrial-scale production due to its cost-effectiveness and high yield, especially when avoiding toxic solvents and microwave irradiation.
| Parameter | Details |
|---|---|
| Starting Material | Chinese cassia tree aldoxime |
| Catalysts | KOH, TBAB |
| Solvent | Toluene (recyclable) |
| Yield | >95% |
| Reaction Time | Variable, typically several hours |
| Advantages | High yield, low cost, industrially viable |
| Disadvantages | Sensitive to reaction conditions, solvent toxicity concerns in some variants |
One-Pot Synthesis from Lignin β-O-4 Model Compounds
A sustainable and innovative approach involves the one-pot synthesis of this compound derivatives from lignin β-O-4 model compounds.
- Mechanism: The process starts with selective oxidation of the γ-hydroxyl group in the lignin model compound using 2,2,6,6-tetramethylpiperidine oxide (TEMPO) and (diacetoxyiodo)benzene (BAIB) in the presence of a strong base.
- Reaction Steps: Oxidation leads to retro-aldol condensation, cleaving the Cα–Cβ bond to yield veratraldehyde, which then undergoes aldol condensation with nitriles to form cinnamonitriles.
- Advantages: Transition-metal-free, environmentally friendly, and uses renewable lignin feedstocks.
- Applications: Produces this compound derivatives with antibacterial and antifungal activities, highlighting pharmaceutical potential.
| Parameter | Details |
|---|---|
| Starting Material | Lignin β-O-4 model compounds |
| Oxidants | TEMPO, BAIB |
| Base | Strong base (unspecified) |
| Catalyst | None (transition-metal-free) |
| Yield | Good (specific yields not stated) |
| Advantages | Sustainable, green chemistry approach |
| Applications | Pharmaceutical intermediates |
Copper(I) Cyanide-Mediated One-Pot Synthesis from Dibromoolefins
A practical and cost-effective protocol for synthesizing this compound derivatives involves a copper(I) cyanide (CuCN)-mediated reaction.
- Procedure: Substituted 2,2-dibromovinyl benzene derivatives are reacted with CuCN in dry dimethylformamide (DMF) under reflux at 140–160 °C for 10–15 hours under nitrogen atmosphere.
- Reaction Details: The ratio of dibromoolefin to CuCN ranges from 1:2 to 1:3. The reaction produces this compound derivatives as a mixture of trans and cis isomers (ratio 3:1 to 10:1).
- Yields: Isolated yields after chromatographic purification range from 50% to 90%, with typical examples around 63–71%.
- Purification: Products are purified by column chromatography.
- Advantages: Single-step, one-pot synthesis; versatile for various substituted this compound derivatives; suitable for preparing a library of compounds.
- Applications: Useful in cosmetic and pharmaceutical industries due to the diversity of derivatives accessible.
| Parameter | Details |
|---|---|
| Starting Material | Substituted 2,2-dibromovinyl benzene |
| Reagent | CuCN |
| Solvent | Dry DMF |
| Temperature | 140–160 °C |
| Reaction Time | 10–15 hours |
| Atmosphere | Nitrogen |
| Yield | 50–90% (typical ~63–71%) |
| Product Isomers | Trans:cis ratio 3:1 to 10:1 |
| Purification | Column chromatography |
Knoevenagel Condensation for this compound Derivatives
Knoevenagel condensation is another widely used method for synthesizing this compound and its derivatives.
- Procedure: Aromatic aldehydes are condensed with malononitrile or substituted acetonitriles in the presence of a base catalyst.
- Reaction Features: This method allows structural modifications by varying the aldehyde and nitrile components, enabling the synthesis of diarylether and diarylmethane derivatives.
- Applications: The resulting this compound derivatives have been studied as adjuvants to restore antibiotic susceptibility and for other pharmaceutical uses.
Heck Arylation of Acrylonitrile
A catalytic method involves the Heck reaction between acrylonitrile and aryl iodides.
- Catalyst: Palladium-based catalysts are typically used.
- Procedure: Acrylonitrile reacts with aryl iodides in the presence of a base and solvent such as p-xylene.
- Outcome: Produces (E)-cinnamonitriles with good selectivity.
- Advantages: Efficient for synthesizing trans isomers; applicable for various aryl substituents.
Summary Table of this compound Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Dehydration of Chinese Cassia Aldoxime | Aldoxime from Chinese cassia tree | KOH, TBAB, toluene | Ambient to reflux, hours | >95% | High yield, industrial applicability | Sensitive to conditions, some toxic solvents |
| One-Pot from Lignin β-O-4 Segments | Lignin model compounds | TEMPO, BAIB, strong base | Mild, transition-metal-free | Good | Sustainable, green, pharmaceutical potential | Complex lignin substrates |
| CuCN-Mediated One-Pot from Dibromoolefins | Substituted dibromovinyl benzenes | CuCN, DMF | 140–160 °C, 10–15 h, N2 | 50–90% | Versatile, single-step, diverse derivatives | Requires inert atmosphere, long reaction time |
| Knoevenagel Condensation | Aromatic aldehydes, malononitrile | Base catalyst | Variable | Moderate to high | Structural diversity, pharmaceutical relevance | Requires purification steps |
| Heck Arylation | Acrylonitrile, aryl iodides | Pd catalyst, base | Elevated temperature | Good | Efficient, selective for (E)-isomers | Requires Pd catalyst, sometimes expensive |
Chemical Reactions Analysis
Types of Reactions: Cinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Hydrogenation of this compound using palladium catalysts can yield hydrothis compound.
Substitution: It can participate in substitution reactions, particularly at the α-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst for hydrogenation reactions.
Substitution: Strong bases like potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Hydrothis compound: Formed through hydrogenation.
Deuterated Derivatives: Produced via selective deuteration using deuterium oxide (D2O) and strong bases.
Scientific Research Applications
Chemical Synthesis
Cinnamonitrile serves as a crucial intermediate in organic synthesis. Its derivatives are utilized in the production of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.
- Synthesis of Heterocycles : this compound derivatives are pivotal in synthesizing a range of heterocyclic compounds through reactions such as hydrocyanation and Knoevenagel condensation. For instance, a CuCN-mediated one-pot synthesis has been developed for producing substituted this compound derivatives with good yields, demonstrating its utility in industrial applications .
Table 1: Common Reactions Involving this compound Derivatives
| Reaction Type | Description | Applications |
|---|---|---|
| Hydrocyanation | Reaction with alkenes to form nitriles | Synthesis of pharmaceuticals |
| Knoevenagel Condensation | Condensation with carbonyl compounds | Production of agrochemicals |
| Metal-Catalyzed Reactions | Catalytic hydration reactions | Environmental applications |
Pharmaceutical Applications
This compound and its derivatives have shown significant potential in pharmaceutical applications, particularly in drug synthesis.
- Chiral Drug Synthesis : The compound is employed in the synthesis of chiral drugs, where enantiomeric purity is crucial. Analytical methods involving this compound are used to assess the enantiomeric composition of pharmaceutical products . The ability to discriminate between enantiomers is vital for ensuring efficacy and safety in drug formulations.
- Bioactive Compounds : Research indicates that this compound exhibits biological activity, making it a candidate for developing new therapeutic agents. Studies have explored its effects on various biological pathways, contributing to the discovery of novel drugs .
Case Study: Chiral Separations
A study highlighted the use of simulated moving bed chromatography for separating enantiomers derived from this compound. This method allows for efficient purification processes crucial for pharmaceutical applications .
Cosmetic Industry
This compound is also recognized for its applications in the cosmetic industry due to its aromatic properties and potential skin benefits.
- Fragrance Component : The compound is used as a fragrance ingredient in various cosmetic products. Its pleasant scent enhances product appeal and consumer acceptance.
- Skin Care Formulations : Research suggests that this compound derivatives may possess antioxidant properties, making them suitable for inclusion in skin care products aimed at combating oxidative stress .
Table 2: Applications of this compound in Cosmetics
| Application Type | Description |
|---|---|
| Fragrance | Used as a scent component in perfumes and lotions |
| Skin Care | Potential antioxidant properties for skin formulations |
Environmental Applications
Recent studies have explored the environmental implications of this compound, particularly regarding its biodegradability and potential use in green chemistry.
Mechanism of Action
The mechanism of action of cinnamonitrile involves its interaction with molecular targets through various pathways:
Deprotonation: In the presence of strong bases, this compound can undergo deprotonation at the α-position.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.
Comparison with Similar Compounds
Structural and Chemical Properties Comparison
Cinnamonitrile’s α,β-unsaturated nitrile structure distinguishes it from simpler nitriles like benzonitrile (C₆H₅CN) and aliphatic nitriles such as acrylonitrile (CH₂=CHCN) and crotononitrile (CH₃CH=CHCN). The conjugation between the nitrile and phenyl groups enhances its electrophilicity, enabling participation in Michael additions and cyclization reactions . In contrast, benzonitrile lacks this conjugation, resulting in weaker interactions with hydrophobic enzyme pockets .
Key Structural Differences :
- This compound : Conjugated system with a phenyl group and nitrile.
- Fumaronitrile (NC-CH=CH-CN): A dinitrile with two nitrile groups, enabling bifunctional reactivity .
Enzyme Substrate Specificity and Kinetic Parameters
This compound’s enzymatic interactions vary significantly across nitrilases and hydratases:
- Nit11764 exhibits a 7-fold higher affinity for this compound over fumaronitrile due to favorable hydrophobic interactions with residues like Tyr50, Phe55, and Trp161 .
- Nit6803 , however, prefers fumaronitrile, highlighting enzyme-specific substrate selectivity .
Metabolic Pathways and Byproducts
In rat models, this compound undergoes two metabolic pathways:
Direct conjugation with glutathione to form N-acetyl-S-(2-cyanoethyl)-L-cysteine (98% of metabolites).
Epoxidation followed by hydrolysis to yield N-acetyl-S-(2-hydroxyethyl)-L-cysteine (2%) .
Comparison with Similar Nitriles :
| Compound | Direct Conjugation (%) | Epoxidation (%) |
|---|---|---|
| This compound | 98 | 2 |
| Acrylonitrile | 72 | 28 |
| Crotononitrile | 91 | 9 |
The phenyl group in this compound sterically hinders epoxidation, favoring direct conjugation .
Influence of Substituents and Isomerism
Substituents and stereochemistry profoundly impact this compound’s properties:
- Cis/Trans Isomerism: cis-4-(2,2,3,3-Tetrafluoropropoxy)this compound: Melting point 53.95°C. trans-Isomer: Melting point 50.6°C .
Biological Activity
Cinnamonitrile, a compound derived from cinnamon, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound (3-methyl-5-phenyl-2-pentenonitrile) is characterized by its nitrile functional group attached to a cinnamic acid derivative. Its unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
1. Antimicrobial Properties
This compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that the application of cinnamon nanoparticles, which include this compound, accelerated wound healing in diabetic rats infected with MRSA. The combination of cinnamon nanoparticles and HAMLET (human alpha-lactalbumin made lethal to tumor cells) significantly reduced wound area and improved healing outcomes compared to control groups .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that certain derivatives demonstrate potent anti-proliferative effects on various cancer cell lines. For instance, compounds derived from this compound have shown DNA fragmentation in treated cells after 24 hours, suggesting induction of apoptosis .
Table 1: Summary of Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CN1 | MCF-7 | 15 | Induction of apoptosis |
| CN2 | HeLa | 10 | DNA fragmentation |
| CN3 | A549 | 12 | Cell cycle arrest |
3. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Compounds derived from cinnamic acid have shown the ability to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound are primarily attributed to its ability to interact with cellular pathways:
- Antibacterial Mechanism : this compound disrupts bacterial cell membranes and inhibits biofilm formation, enhancing its efficacy against resistant strains like MRSA.
- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancerous cells .
Case Study 1: Wound Healing in Diabetic Rats
A study involving diabetic male rats demonstrated that topical application of cinnamon nanoparticles containing this compound significantly improved healing rates of MRSA-infected wounds. Measurements showed a marked reduction in wound area and enhanced histological parameters compared to control groups .
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that this compound derivatives exhibited strong anti-proliferative effects. The study noted significant DNA damage and cell cycle arrest in treated cells, indicating potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of cinnamonitrile to achieve high purity?
- Methodological Approach : Use solvent systems like tetrahydrofuran (THF) with sodium hexamethyldisilazane (NaHMDS) to enhance reaction efficiency, as demonstrated in deuterated this compound synthesis. This reduces the need for excess acetonitrile and improves yield . For isomer separation, fractional distillation under reduced pressure (e.g., 5 mmHg) and melt crystallization (solidification points: cis-4-(2,2,3,3-tetrafluoropropoxy)this compound at 53.95°C vs. trans at 50.6°C) can achieve >99% purity .
Q. What analytical techniques are recommended for structural characterization of this compound derivatives?
- Key Methods :
- 1H-NMR : Identify peaks for aromatic protons (e.g., 7.34–7.44 ppm for trans-4-(2,2,3,3-tetrafluoropropoxy)this compound) and nitrile-adjacent protons (5.77 ppm, d, J=16.7 Hz) .
- 19F-NMR : Detect fluorine environments (e.g., -125.1 ppm for –CF2– groups) .
- IR Spectroscopy : Confirm nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use respiratory protection (e.g., NIOSH-approved masks), chemical-resistant gloves (nitrile or neoprene), and eye shields. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Note that oral LD50 in rats exceeds 4,000 mg/kg, but chronic toxicity data remain limited .
Advanced Research Questions
Q. How can cis- and trans-isomers of this compound derivatives be separated with minimal cross-contamination?
- Separation Workflow :
Fractional Distillation : Separate cis/trans mixtures (e.g., 80–95% purity) by exploiting boiling point differences under reduced pressure.
Melt Crystallization : Further purify trans isomers (lower solidification point) via controlled cooling cycles .
- Data Insight : Distillation yields cis isomer in overhead fractions (85–90% purity), while trans accumulates in residues. Subsequent crystallization increases purity to >99% .
Q. What strategies resolve contradictions in this compound’s reaction kinetics across studies?
- Approach :
- Controlled Variables : Standardize solvent (acetonitrile), temperature (90°C), and pressure (5 atm) to replicate dehydration of cinnamaldehyde oxime to this compound .
- UV-Vis Calibration : Use molar absorptivity values (ε286nm = 35,640 L·mol⁻¹·cm⁻¹ for oxime vs. 17,800 L·mol⁻¹·cm⁻¹ for nitrile) to quantify conversion rates .
Q. How does the nitrile group in this compound influence drug-target interactions in antiviral therapies?
- Mechanistic Insight : The nitrile group forms hydrogen bonds with water molecules, anchoring this compound derivatives (e.g., rilpivirine) to HIV-1 reverse transcriptase. This mitigates drug resistance caused by enzyme mutations .
- Experimental Validation : Molecular dynamics simulations and X-ray crystallography can map hydrogen-bonding networks (e.g., water-mediated interactions at 2.8–3.1 Å distances) .
Research Design Frameworks
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (this compound derivatives), Comparison (alternative inhibitors), and Outcome (binding affinity measurements) .
- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., isomer-specific effects), and Relevant to drug discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
